Ethyl 9-oxononanoate

Description

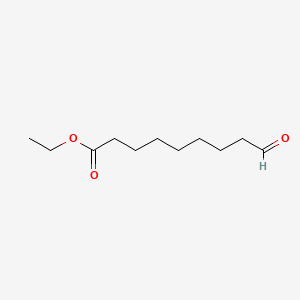

Structure

3D Structure

Properties

IUPAC Name |

ethyl 9-oxononanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-2-14-11(13)9-7-5-3-4-6-8-10-12/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVICDIQCDUVBFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187896 | |

| Record name | Ethyl 9-oxononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3433-16-7 | |

| Record name | Ethyl 9-oxononanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003433167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 9-oxononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 9-oxononanoate: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Ethyl 9-oxononanoate. The information is curated for researchers, scientists, and professionals in drug development who require detailed technical information for their work.

Chemical Structure and Identification

This compound is a bifunctional molecule containing both an ester and an aldehyde functional group. Its linear nine-carbon chain is esterified with ethanol at one terminus (C1) and possesses an aldehyde group at the other end (C9).

Systematic Name: 9-Oxononanoic acid ethyl ester CAS Number: 3433-16-7 Molecular Formula: C₁₁H₂₀O₃

Chemical Structure:

Caption: Workflow for the synthesis of this compound.

Biological Activity of the Related Compound: 9-Oxononanoic Acid

While the biological activity of this compound is not extensively documented, its corresponding carboxylic acid, 9-oxononanoic acid, has been shown to be a product of lipid peroxidation and to possess biological activity. Specifically, 9-oxononanoic acid can induce the activity of phospholipase A₂ (PLA₂) and the subsequent production of thromboxane A₂ (TXA₂), a potent mediator of platelet aggregation and vasoconstriction. [1][2] Signaling Pathway Diagram:

Caption: Signaling cascade initiated by 9-oxononanoic acid.

This guide provides a foundational understanding of this compound for research and development purposes. The provided experimental protocol and predicted spectral data offer a starting point for its synthesis and characterization. The biological context of the related carboxylic acid suggests potential areas for further investigation into the bioactivity of the ethyl ester.

References

- 1. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Ethyl 9-Oxononanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 9-oxononanoate (CAS No. 3433-16-7), a molecule of interest in various chemical and pharmaceutical research fields. This document summarizes available and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for compound identification, characterization, and quality control.

Spectroscopic Data Summary

The following tables present a summary of the available and predicted spectroscopic data for this compound.

Table 1: 1H NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.76 | t | 1H | H-9 (Aldehyde) |

| 4.12 | q | 2H | -OCH2CH3 |

| 2.43 | t | 2H | H-8 |

| 2.28 | t | 2H | H-2 |

| 1.65 - 1.55 | m | 4H | H-3, H-7 |

| 1.38 - 1.28 | m | 6H | H-4, H-5, H-6 |

| 1.25 | t | 3H | -OCH2CH3 |

Disclaimer: The 1H NMR data is predicted based on the analysis of similar structures and known chemical shift values. Actual experimental values may vary slightly.

Table 2: 13C NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~202.9 | C-9 (Aldehyde Carbonyl) |

| 173.8 | C-1 (Ester Carbonyl) |

| 60.2 | -OCH2CH3 |

| 43.9 | C-8 |

| 34.1 | C-2 |

| 29.0 | C-4, C-5 |

| 28.8 | C-6 |

| 24.8 | C-3 |

| 22.0 | C-7 |

| 14.2 | -OCH2CH3 |

Disclaimer: The 13C NMR data is predicted based on the analysis of similar structures and known chemical shift values. Actual experimental values may vary slightly.

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm-1) | Functional Group |

| ~2930, ~2855 | C-H (Aliphatic) Stretch |

| ~2720 | C-H (Aldehyde) Stretch |

| ~1735 | C=O (Ester) Stretch |

| ~1725 | C=O (Aldehyde) Stretch |

| ~1170 | C-O (Ester) Stretch |

Disclaimer: The IR data is predicted based on characteristic absorption frequencies of the functional groups present in the molecule.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 200 | ~5 | [M]+ (Molecular Ion) |

| 155 | ~20 | [M - OCH2CH3]+ |

| 127 | ~30 | [M - C4H9O]+ |

| 101 | ~100 | [C5H9O2]+ |

| 83 | ~40 | [C6H11]+ |

| 55 | ~75 | [C4H7]+ |

Data sourced from the NIST WebBook.[1]

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

1H NMR Acquisition Parameters (Typical):

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

13C NMR Acquisition Parameters (Typical):

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

-

Number of Scans: 1024 or more, as 13C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the 1H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and integration values to assign the peaks to the corresponding nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small drop of neat this compound directly onto the ATR crystal.

-

Alternatively, for a solid sample, place a small amount on the crystal and apply pressure using the anvil.

Sample Preparation (Thin Film):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).

-

Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the sample on the plate.

Acquisition Parameters (Typical):

-

Spectral Range: 4000-400 cm-1.

-

Resolution: 4 cm-1.

-

Number of Scans: 16-32.

Data Processing:

-

Collect a background spectrum of the empty spectrometer.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

GC-MS Parameters (Typical):

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Mass Spectrometer Parameters (Electron Ionization - EI):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Data Analysis:

-

Identify the molecular ion peak ([M]+) to determine the molecular weight.

-

Analyze the fragmentation pattern by identifying the major fragment ions.

-

Propose fragmentation pathways consistent with the observed peaks to confirm the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Synthesis of Ethyl 9-Oxononanoate from Ethyl Oleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 9-oxononanoate from ethyl oleate, a critical transformation in oleochemical applications. The primary and most industrially relevant method for this conversion is the oxidative cleavage of the carbon-carbon double bond in ethyl oleate via ozonolysis, followed by a reductive work-up. This process selectively yields the desired aldehyde-ester, this compound, along with the co-product nonanal.

Core Synthesis Pathway: Reductive Ozonolysis

The synthesis of this compound from ethyl oleate is achieved through a two-step process:

-

Ozonolysis: Ethyl oleate is reacted with ozone (O₃) at low temperatures. The ozone molecule adds across the double bond of the ethyl oleate to form an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane).

-

Reductive Work-up: The ozonide is then treated with a reducing agent to cleave the peroxide linkages and generate the final carbonyl products. A reductive work-up is crucial to prevent the over-oxidation of the resulting aldehyde to a carboxylic acid. Common reducing agents for this purpose include dimethyl sulfide (DMS) and zinc dust in the presence of a proton source like acetic acid.

The overall reaction can be summarized as follows:

Ethyl Oleate + O₃ → Ozonide Intermediate Ozonide Intermediate + Reducing Agent → this compound + Nonanal

Experimental Protocols

The following protocols are based on established methodologies for the ozonolysis of fatty acid esters, adapted for the specific synthesis of this compound.

Protocol 1: Ozonolysis of Ethyl Oleate with Dimethyl Sulfide Work-up

This protocol is a standard and widely used method for the laboratory-scale synthesis of aldehydes from alkenes.

Materials:

-

Ethyl oleate

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH), anhydrous

-

Ozone (generated from an ozone generator)

-

Dimethyl sulfide (DMS)

-

Nitrogen or Argon gas

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Gas dispersion tube (sparger)

-

Dry ice/acetone or cryocooler bath

-

Magnetic stirrer

-

Ozone generator

-

Gas flow meter

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A solution of ethyl oleate in a 2:1 mixture of anhydrous dichloromethane and anhydrous methanol is prepared in a three-necked round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube. The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Ozonolysis: A stream of ozone in oxygen is bubbled through the solution. The reaction progress is monitored by the appearance of a characteristic blue color in the solution, indicating the presence of unreacted ozone and the completion of the reaction.

-

Quenching: Once the reaction is complete, the ozone flow is stopped, and the solution is purged with nitrogen or argon gas for 10-15 minutes to remove any excess ozone.

-

Reductive Work-up: While maintaining the low temperature, dimethyl sulfide (typically 1.5-2.0 equivalents per mole of ethyl oleate) is added slowly to the reaction mixture. The mixture is then allowed to warm to room temperature and stirred for several hours (typically 2-4 hours).

-

Work-up and Isolation: The reaction mixture is washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a mixture of this compound and nonanal, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Protocol 2: Ozonolysis of Ethyl Oleate with Zinc/Acetic Acid Work-up

This protocol offers an alternative reductive work-up method.

Materials:

-

Ethyl oleate

-

Dichloromethane (DCM) or Ethyl acetate

-

Acetic acid

-

Zinc dust

-

Ozone

-

Nitrogen or Argon gas

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Same as Protocol 1

Procedure:

-

Reaction Setup and Ozonolysis: Follow steps 1 and 2 from Protocol 1, using a suitable solvent like dichloromethane or ethyl acetate.

-

Quenching: Purge the reaction mixture with nitrogen or argon as described in Protocol 1.

-

Reductive Work-up: To the cold reaction mixture, add acetic acid followed by the slow addition of zinc dust (typically 2-3 equivalents per mole of ethyl oleate) in portions, ensuring the temperature remains low. After the addition is complete, the mixture is allowed to warm to room temperature and stirred vigorously for 1-2 hours.

-

Work-up and Isolation: The reaction mixture is filtered to remove excess zinc and zinc salts. The filtrate is washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The resulting crude product can be purified as described in Protocol 1.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. Please note that yields can vary based on the specific reaction conditions and the purity of the starting materials.

| Parameter | Protocol 1 (DMS Work-up) | Protocol 2 (Zinc/Acetic Acid Work-up) | Reference |

| Solvent | Dichloromethane/Methanol | Dichloromethane or Ethyl Acetate | General Ozonolysis Procedures |

| Temperature | -78 °C | -78 °C | General Ozonolysis Procedures |

| Reducing Agent | Dimethyl Sulfide (DMS) | Zinc Dust / Acetic Acid | [1][2] |

| Typical Reaction Time (Work-up) | 2 - 4 hours | 1 - 2 hours | General Ozonolysis Procedures |

| Reported Purity of Analog (Mthis compound) | >80% | Not Specified | [3] |

| Co-product | Nonanal | Nonanal | [4] |

| Purification Method | Fractional Distillation / Column Chromatography | Fractional Distillation / Column Chromatography | [3] |

Mandatory Visualizations

Reaction Pathway Diagram

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The reductive ozonolysis of ethyl oleate is a robust and efficient method for the synthesis of this compound. The choice of reductive work-up agent, either dimethyl sulfide or zinc/acetic acid, can be determined by laboratory preference and desired purity of the final product. Careful control of the reaction temperature during ozonolysis is critical to prevent the formation of unwanted side products. The purification of the final product from the co-product nonanal is typically achieved through fractional distillation, leveraging the difference in their boiling points. This technical guide provides the necessary protocols and data to enable researchers to successfully perform this important chemical transformation.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. What products are formed when the following compounds react with ... | Study Prep in Pearson+ [pearson.com]

- 3. CA2878935A1 - Ozonolysis operations for generation of reduced and/or oxidized product streams - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

Ozonolysis of Unsaturated Esters: A Technical Guide to the Synthesis of Ethyl 9-Oxononanoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Ethyl 9-oxononanoate, a valuable bifunctional molecule, through the ozonolysis of the readily available unsaturated ester, ethyl oleate. This process offers a powerful and direct method for the oxidative cleavage of the carbon-carbon double bond in the starting material to yield the desired aldehyde-ester. This guide provides comprehensive experimental protocols, quantitative data, and visual representations of the underlying chemical transformations and workflows to support researchers in the successful application of this synthetic strategy.

Introduction

Ozonolysis is a robust and highly selective organic reaction that utilizes ozone to cleave carbon-carbon double and triple bonds. This method has found widespread application in both academic and industrial settings for the synthesis of a variety of carbonyl compounds, including aldehydes, ketones, and carboxylic acids. The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane). Subsequent work-up of the ozonide determines the final product. A reductive work-up, as detailed in this guide, yields aldehydes and/or ketones, while an oxidative work-up produces carboxylic acids.

The synthesis of this compound from ethyl oleate is a prime example of the synthetic utility of ozonolysis. Ethyl oleate, an ester of the common fatty acid oleic acid, possesses a single site of unsaturation at the C9-C10 position. Ozonolysis followed by a reductive work-up selectively cleaves this double bond to afford two C9 fragments: nonanal and the target molecule, this compound. The presence of both an aldehyde and an ester functionality in this compound makes it a versatile building block for the synthesis of more complex molecules, including polymers, pharmaceuticals, and fragrances.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of the target compound is crucial for its synthesis, purification, and characterization.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 9-Oxononanoic acid ethyl ester |

| CAS Number | 3433-16-7 |

| Molecular Formula | C11H20O3 |

| Molecular Weight | 200.27 g/mol |

| Boiling Point | 267.9 °C at 760 mmHg, 78-81 °C at 1 Torr |

| Density | 0.949 g/cm³ |

| Flash Point | 110.8 °C |

| Refractive Index | 1.434 |

Reaction Mechanism and Experimental Workflow

The ozonolysis of ethyl oleate to produce this compound follows the well-established Criegee mechanism. The overall experimental workflow involves the ozonolysis reaction followed by a reductive work-up and purification of the final product.

Ozonolysis Reaction Pathway

The diagram below illustrates the key steps in the ozonolysis of ethyl oleate, from the initial reaction with ozone to the formation of the ozonide intermediate.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of this compound, from the initial setup to the final product isolation.

Detailed Experimental Protocol

This section provides a representative experimental protocol for the synthesis of this compound.

Materials:

-

Ethyl oleate (technical grade, ~85%)

-

Methanol (anhydrous)

-

Dichloromethane (anhydrous)

-

Zinc dust (<10 µm)

-

Acetic acid (glacial)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Magnesium sulfate (anhydrous)

-

Ozone (generated from an ozone generator)

-

Nitrogen gas

Equipment:

-

Three-neck round-bottom flask

-

Gas inlet tube

-

Magnetic stirrer and stir bar

-

Low-temperature thermometer

-

Dry ice/acetone bath

-

Ozone generator

-

Gas washing bottle (for excess ozone)

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: A 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the reaction mixture, and a gas outlet connected to a gas washing bottle containing a potassium iodide solution is charged with ethyl oleate (e.g., 50 g, technical grade). Anhydrous methanol or a mixture of dichloromethane and methanol (e.g., 250 mL) is added as the solvent.

-

Ozonolysis: The reaction flask is cooled to -78 °C using a dry ice/acetone bath. A stream of ozone-enriched oxygen is then bubbled through the stirred solution. The progress of the reaction can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC). Alternatively, a colorimetric endpoint can be used by adding a small amount of a colored indicator that is readily oxidized by ozone, such as Sudan Red 7B. The persistence of a blue color, indicating the presence of excess ozone, signals the completion of the reaction.

-

Reductive Work-up: Once the ozonolysis is complete, the ozone flow is stopped, and the solution is purged with nitrogen gas for 10-15 minutes to remove any residual ozone. While maintaining the low temperature, zinc dust (e.g., 2 equivalents based on ethyl oleate) is added portion-wise, followed by the slow addition of glacial acetic acid (e.g., 4 equivalents). The reaction mixture is allowed to warm slowly to room temperature and stirred for several hours or overnight.

-

Work-up and Extraction: The reaction mixture is filtered through a pad of celite to remove excess zinc and zinc salts. The filtrate is then concentrated under reduced pressure to remove the bulk of the solvent. The residue is taken up in diethyl ether or ethyl acetate and washed successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless oil.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound.

| Parameter | Value/Range | Notes |

| Starting Material | Ethyl Oleate | Technical grade is often sufficient. |

| Solvent | Methanol, Dichloromethane/Methanol | Co-solvents can improve solubility at low temperatures. |

| Reaction Temperature | -78 °C | Essential to stabilize the ozonide and prevent side reactions. |

| Reductive Agent | Zinc/Acetic Acid or Dimethyl Sulfide | Zinc/acetic acid is a common and cost-effective choice. |

| Typical Yield | 70-85% | Yield can vary based on the purity of the starting material and reaction conditions. |

| Purity (after distillation) | >95% | Determined by GC-MS or NMR spectroscopy. |

Conclusion

The ozonolysis of ethyl oleate provides an efficient and direct route to this compound. This technical guide offers a comprehensive overview of the synthesis, including a detailed experimental protocol, quantitative data, and visual aids to facilitate understanding of the reaction mechanism and workflow. The bifunctional nature of this compound makes it a valuable intermediate for a wide range of applications in chemical synthesis. Careful control of reaction parameters, particularly temperature and the reductive work-up conditions, is crucial for achieving high yields and purity of the desired product. This guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development seeking to utilize this powerful synthetic transformation.

The Biological Significance of ω-Oxo Fatty Acid Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ω-Oxo fatty acid esters represent a class of lipid molecules derived from the oxidation of fatty acids at their terminal methyl group. While the biological roles of their precursor, ω-oxo fatty acids, are increasingly being elucidated in inflammatory and metabolic signaling, the specific significance of their esterified forms remains an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of ω-oxo fatty acid esters, including their biosynthesis, known biological activities, and potential therapeutic implications. Detailed experimental protocols for their analysis and structured tables of quantitative data are presented to facilitate further research in this emerging field. Additionally, key metabolic and experimental workflows are visualized to provide a clear conceptual framework.

Introduction

Fatty acids and their derivatives are fundamental to numerous biological processes, serving not only as energy sources and structural components of membranes but also as potent signaling molecules. The oxidation of fatty acids can occur at various positions along their acyl chain, leading to a diverse array of bioactive lipids. While β-oxidation is the primary pathway for fatty acid catabolism, ω-oxidation represents an alternative route that becomes particularly important under certain physiological and pathological conditions. This pathway culminates in the formation of dicarboxylic acids, with ω-hydroxy and ω-oxo fatty acids as key intermediates.

ω-Oxo fatty acids, also known as aldehydic fatty acids, are characterized by an aldehyde or ketone group at the terminal (ω) carbon. These molecules are recognized as products of lipid peroxidation and have been implicated in various cellular responses.[1] When these ω-oxo fatty acids are esterified, typically to glycerol, cholesterol, or other alcohols, they form ω-oxo fatty acid esters. This esterification significantly alters their physicochemical properties, influencing their cellular localization, metabolic fate, and biological activity. This guide will delve into the knowns and unknowns of these complex lipids.

Biosynthesis of ω-Oxo Fatty Acids

The formation of ω-oxo fatty acids is the initial and rate-limiting step in the ω-oxidation pathway, primarily occurring in the endoplasmic reticulum of liver and kidney cells. This process is catalyzed by a family of cytochrome P450 enzymes, specifically from the CYP4A subfamily.[2]

The pathway can be summarized in the following steps:

-

ω-Hydroxylation: The terminal methyl group of a fatty acid is hydroxylated to form an ω-hydroxy fatty acid. This reaction is catalyzed by a CYP4A enzyme and requires NADPH and oxygen.

-

Oxidation to an Aldehyde: The resulting ω-hydroxy fatty acid is then oxidized to an ω-oxo fatty acid (an aldehyde) by alcohol dehydrogenase.

-

Oxidation to a Dicarboxylic Acid: The ω-oxo fatty acid is further oxidized to a dicarboxylic acid by aldehyde dehydrogenase.

These dicarboxylic acids can then enter the β-oxidation pathway from either end of the molecule.

Caption: The ω-Oxidation Pathway of Fatty Acids.

Biological Activities and Significance

Research into the specific biological roles of ω-oxo fatty acid esters is still in its early stages. However, studies on their corresponding free acids provide valuable insights into their potential functions.

Pro-inflammatory and Anti-inflammatory Roles

Oxidized fatty acids can exert both pro- and anti-inflammatory effects depending on the specific molecule, its concentration, and the cellular context.

-

Anti-inflammatory Effects: 8-oxo-9-octadecenoic acid (OOA), isolated from the seaweed Undaria peterseniana, has demonstrated significant anti-inflammatory activity. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, OOA was found to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6.[3] It also downregulated the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3]

-

Pro-inflammatory Potential: As products of lipid peroxidation, an accumulation of ω-oxo fatty acids and their esters can be indicative of oxidative stress, a condition associated with chronic inflammation.

Cytotoxicity and Cancer Research

The reactivity of the aldehyde group in ω-oxo fatty acids suggests they may interact with cellular nucleophiles like proteins and DNA, potentially leading to cytotoxicity.

-

Anticancer Stem Cell Activity: 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE) has been shown to inhibit the proliferation of breast cancer cells and suppress the formation of breast cancer stem cells (BCSCs).[4] This compound was found to reduce the population of CD44high/CD24low cells, a marker for BCSCs, and decrease the expression of aldehyde dehydrogenase (ALDH), another BCSC marker.[4] The proposed mechanism involves the downregulation of the c-Myc transcription factor.[4]

Role as Surfactants

When esterified to larger molecules, particularly in biological fluids, ω-oxo and ω-hydroxy fatty acid esters can act as surfactants.

-

Tear Film Stabilization: Esters of ω-hydroxy fatty acids have been identified in the meibum, the lipid secretion of the meibomian glands. These molecules are thought to contribute to the stability of the tear film lipid layer due to their amphiphilic nature.[5]

Quantitative Data

Quantitative data for ω-oxo fatty acid esters in biological systems is limited. The following tables summarize available data on related compounds and analytical recovery methods.

Table 1: Anti-inflammatory Activity of 8-Oxo-9-Octadecenoic Acid (OOA) in LPS-stimulated RAW 264.7 Macrophages [3]

| Concentration of OOA (µM) | Nitric Oxide (NO) Production (% of control) |

| 12.5 | ~80% |

| 25 | ~60% |

| 50 | ~40% |

Table 2: Recovery Rates of Methyl 7-oxo-heptanoate Using Different Derivatization Methods [1]

| Derivatization Method | Recovery Rate after 3 Evaporation Cycles |

| Standard Method | 43% |

| ω-Dioxane Derivative Formation | 88% |

Experimental Protocols

Extraction and Quantification of ω-Oxo Fatty Acids from Biological and Food Samples

This protocol is adapted from methods used for the analysis of glycerol-bound ω-oxo fatty acids in oils.[1][6]

-

Saponification: The lipid sample is saponified to release the fatty acids from their glycerol backbone.

-

Transmethylation: The free fatty acids are converted to fatty acid methyl esters (FAMEs) for GC-MS analysis.

-

Derivatization of the ω-Oxo Group: To improve stability and chromatographic behavior, the aldehyde group is derivatized. A common method is the formation of ω-dioxane derivatives.

-

Solid Phase Extraction (SPE): The derivatized FAMEs are purified and fractionated using silica column chromatography.

-

GC-MS Analysis: The purified and derivatized samples are analyzed by gas chromatography-mass spectrometry for identification and quantification.

References

- 1. Analysis of glycerol bound ω-oxo-fatty acids as ω-dioxane-FAME-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxo fatty acids | Cyberlipid [cyberlipid.gerli.com]

- 6. researchgate.net [researchgate.net]

Ethyl 9-oxononanoate as a volatile organic compound in food

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 9-oxononanoate is a volatile organic compound (VOC) of interest in food science and technology due to its potential contribution to the aroma and flavor profiles of various food products. As the ethyl ester of 9-oxononanoic acid, its presence is often linked to lipid oxidation, a fundamental process affecting the quality and shelf-life of many foods. This technical guide provides a comprehensive overview of this compound, including its formation, presence in food, analytical methodologies for its detection, and its potential biological significance. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemistry, analysis, and biological implications of food-derived VOCs.

Chemical and Physical Properties

This compound, also known as 9-oxononanoic acid ethyl ester, is characterized by the following properties:

| Property | Value |

| Chemical Formula | C₁₁H₂₀O₃ |

| Molecular Weight | 200.27 g/mol |

| CAS Number | 3433-16-7 |

| Appearance | Not specified, likely a liquid |

| Boiling Point | 267.9 °C at 760 mmHg[1] |

| Density | 0.949 g/cm³[1] |

| Flash Point | 110.8 °C[1] |

| Vapor Pressure | 0.00794 mmHg at 25°C[1] |

Formation in Food Matrices

This compound is primarily formed in food through the esterification of 9-oxononanoic acid in the presence of ethanol. 9-Oxononanoic acid itself is a significant secondary product of the autoxidation of linoleic acid, a polyunsaturated fatty acid abundant in many vegetable oils.

The formation process can be summarized as follows:

-

Lipid Peroxidation: Linoleic acid undergoes oxidation, forming hydroperoxides.

-

Hydroperoxide Decomposition: These unstable hydroperoxides decompose, leading to the formation of various secondary oxidation products, including 9-oxononanoic acid.

-

Esterification: In food matrices containing ethanol (e.g., fermented foods, alcoholic beverages, or foods cooked with alcohol), 9-oxononanoic acid can react with ethanol to form this compound.

The following diagram illustrates the formation pathway of 9-oxononanoic acid from linoleic acid.

Caption: Formation of 9-Oxononanoic Acid from Linoleic Acid.

Occurrence in Food

While direct quantification of this compound in a wide range of food products is not extensively documented in publicly available literature, the presence of its precursor, 9-oxononanoic acid (also referred to as 9-oxo), has been reported, particularly in heated edible oils. The presence of 9-oxononanoic acid strongly suggests the potential for the formation of its ethyl ester in foods containing ethanol.

The following table summarizes the quantitative data for 9-oxononanoate found in various edible oils during deep-frying.

| Oil Type | Frying Cycles | Concentration of 9-oxononanoate (µg/g) |

| Palm Oil (P) | 0 | 4.27 |

| 20 | 25.12 | |

| 40 | 48.98 | |

| 60 | 72.84 | |

| 80 | 101.98 | |

| 100 | 135.97 | |

| Grapeseed Oil (G) | 0 | 10.11 |

| 20 | 35.45 | |

| 40 | 111.67 | |

| 60 | 223.34 | |

| 80 | 446.68 | |

| 100 | 903.99 | |

| Palm and Grapeseed Oil Blend (PG) | 0 | 7.19 |

| 20 | 25.16 | |

| 40 | 63.89 | |

| 60 | 127.78 | |

| 80 | 255.56 | |

| 100 | 511.12 |

Data extracted from a study on deep-frying of French fries in edible oils[2].

Biological Significance and Signaling Pathways

Research has primarily focused on the biological effects of 9-oxononanoic acid, the precursor to this compound. Studies have shown that 9-oxononanoic acid can play a role in cellular signaling pathways, particularly those related to inflammation and platelet aggregation.

One significant finding is that 9-oxononanoic acid stimulates the activity of phospholipase A₂ (PLA₂). PLA₂ is a key enzyme that initiates the arachidonate cascade, a metabolic pathway that produces eicosanoids, which are potent signaling molecules. The activation of PLA₂ by 9-oxononanoic acid leads to the production of thromboxane A₂ (TxA₂), a potent promoter of platelet aggregation[1][3].

The proposed signaling pathway is illustrated in the following diagram:

Caption: Proposed signaling pathway of 9-oxononanoic acid.

Experimental Protocols

Sample Preparation and Extraction

The choice of extraction method depends on the food matrix.

-

For liquid samples (e.g., oils, beverages):

-

Direct Injection (for oils): Dilute the oil sample in a suitable solvent (e.g., hexane) before GC-MS analysis.

-

Liquid-Liquid Extraction (LLE): For aqueous samples, extract the analytes using an organic solvent such as dichloromethane or a hexane/diethyl ether mixture.

-

Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the headspace of the sample to adsorb volatile compounds. The fiber is then directly desorbed in the GC inlet.

-

-

For solid samples (e.g., baked goods, processed foods):

-

Homogenization: Homogenize the sample to increase the surface area.

-

Solvent Extraction: Extract the homogenized sample with a suitable solvent (e.g., hexane, dichloromethane) using methods like Soxhlet extraction or accelerated solvent extraction (ASE).

-

Headspace Analysis: Place the homogenized sample in a sealed vial and analyze the volatile compounds in the headspace using SPME or static headspace techniques.

-

The following diagram illustrates a general experimental workflow for the analysis of this compound.

Caption: General workflow for analyzing this compound.

Derivatization (Optional)

For compounds with active hydrogens (like the precursor acid, 9-oxononanoic acid), derivatization is often necessary to increase volatility and improve chromatographic peak shape. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). For the ethyl ester, derivatization may not be necessary, but it could be employed to confirm the presence of the precursor acid.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is suitable for separating volatile and semi-volatile compounds.

-

Injection: Splitless injection is typically used for trace analysis.

-

Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 40-60 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 250-300 °C).

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode for compound identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. The mass spectrum of this compound can be used for its identification.

Conclusion

This compound is a volatile organic compound that likely contributes to the flavor and aroma of certain foods, particularly those that have undergone lipid oxidation and contain ethanol. Its formation is intrinsically linked to the degradation of linoleic acid. While direct quantitative data for the ethyl ester in food is sparse, the presence of its precursor, 9-oxononanoic acid, is well-documented in heated oils. The biological activity of 9-oxononanoic acid, particularly its role in the arachidonate cascade, suggests that its presence in foods may have physiological implications. Further research is needed to quantify this compound in a wider variety of food matrices and to fully elucidate its sensory and biological effects. The analytical methods outlined in this guide provide a framework for future investigations into this and other related food-derived volatile compounds.

References

Unveiling the Enigmatic Presence of Ethyl 9-oxononanoate in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 9-oxononanoate, a medium-chain fatty acid ester, presents a compelling yet underexplored area of natural product chemistry. While direct evidence of its natural occurrence remains elusive, the confirmed presence of its precursor, 9-oxononanoic acid, in specific fungal and plant species provides a strong rationale for investigating its potential existence and biosynthesis. This technical guide synthesizes the current, albeit indirect, evidence for the natural occurrence of this compound, details relevant experimental protocols for its potential isolation and characterization, and proposes a hypothetical biosynthetic pathway. This document serves as a foundational resource for researchers aiming to explore the natural origins and potential biological activities of this intriguing molecule.

Natural Occurrence: An Indirect but Compelling Case

Current scientific literature does not contain direct reports of the isolation of this compound from a natural source. However, the presence of its free acid precursor, 9-oxononanoic acid, has been confirmed in the following organisms:

The biological presence of 9-oxononanoic acid is significant, as the esterification of carboxylic acids is a common metabolic process across a vast range of organisms. This suggests the potential for this compound to be synthesized in vivo in these, and possibly other, species.

Table 1: Documented Natural Sources of the Precursor, 9-Oxononanoic Acid

| Organism | Family | Common Name | Compound Identified |

| Epichloe typhina | Clavicipitaceae | Choke disease fungus | 9-Oxononanoic acid |

| Solanum tuberosum | Solanaceae | Potato | 9-Oxononanoic acid |

Further research focusing on the analysis of volatile and non-volatile fractions of these organisms, particularly their ethyl acetate extracts, is warranted to definitively determine the presence of this compound.

Hypothetical Biosynthesis of this compound

The biosynthesis of this compound is likely initiated from the formation of its precursor, 9-oxononanoic acid. This oxo-fatty acid can be generated through the oxidative cleavage of unsaturated fatty acids. A plausible pathway involves the following steps:

-

Lipoxygenase-mediated Oxidation: An unsaturated fatty acid, such as linoleic acid, undergoes oxidation catalyzed by a lipoxygenase (LOX) enzyme. In Solanum tuberosum, a 9S-lipoxygenase (St-LOX1) can catalyze the formation of 9S-hydroperoxy-octadecadienoic acid (9S-HPODE).

-

Hydroperoxide Lyase Cleavage: The resulting hydroperoxide is then cleaved by a hydroperoxide lyase (HPL). For instance, a 9/13-hydroperoxide lyase (Cm-9/13HPL) from Cucumis melo has been shown to cleave 9S-HPODE to yield 9-oxononanoic acid.[3]

-

Esterification: The final step would involve the esterification of 9-oxononanoic acid with ethanol. This reaction could be catalyzed by a non-specific esterase or a specific alcohol acyltransferase. The source of ethanol would be endogenous, likely from fermentation processes within the organism's cells.

Experimental Protocols

The following sections detail the methodologies that would be crucial for the successful extraction, identification, and quantification of this compound from natural sources. These protocols are based on established methods for the analysis of related fatty acid esters and oxo-fatty acids.

Extraction of Medium-Chain Fatty Acid Esters

This protocol is adapted from methods used for the extraction of fatty acid ethyl esters from biological tissues.

Objective: To extract total lipids, including potential this compound, from a biological matrix.

Materials:

-

Biological sample (e.g., fungal mycelia, plant tissue)

-

Homogenizer

-

Centrifuge

-

Solvents: Acetone, Hexane, Diethyl ether, Acetic acid (all analytical grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., aminopropyl silica)

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Homogenization: Homogenize the fresh or frozen biological sample in cold acetone.

-

Centrifugation: Centrifuge the homogenate to pellet solid debris.

-

Supernatant Collection: Collect the acetone supernatant, which contains the lipids.

-

Solvent Partitioning: Add hexane to the acetone extract and mix thoroughly. Allow the phases to separate and collect the upper hexane layer. Repeat the hexane extraction.

-

Drying: Evaporate the pooled hexane extracts to dryness under a stream of nitrogen or using a rotary evaporator.

-

Solid Phase Extraction (SPE) Cleanup: Re-dissolve the lipid extract in a non-polar solvent and apply it to an aminopropyl SPE cartridge. Elute with a solvent system of increasing polarity to separate neutral lipids, including esters, from more polar compounds.

References

An In-depth Technical Guide to the Physical Properties of Ethyl 9-oxononanoate

This guide provides a detailed overview of the key physical properties of Ethyl 9-oxononanoate, a compound of interest to researchers, scientists, and professionals in drug development. The information is presented to facilitate easy access and comparison, with a focus on core quantitative data.

Core Physical Properties

This compound, identified by the CAS Number 3433-16-7, is an ethyl ester. Its fundamental physical characteristics, including its boiling point and density, are crucial for its handling, application, and integration into various experimental and manufacturing processes.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for straightforward reference.

| Physical Property | Value | Units | Conditions |

| Boiling Point | 267.9 | °C | at 760 mmHg[1][2] |

| Density | 0.949 | g/cm³ | Not Specified[1][2] |

Experimental Protocols

Detailed experimental protocols for the determination of the boiling point and density of this compound are not provided in the publicly available literature. These values are typically determined using standard laboratory procedures. The boiling point is generally measured through distillation experiments under controlled pressure, while density is commonly determined using a pycnometer or a digital density meter. For precise and reproducible results, adherence to standardized methods, such as those outlined by ASTM or ISO, is recommended.

Logical Relationship of Physical Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental physical properties.

References

An In-depth Technical Guide to the Thermal Stability of Ethyl 9-oxononanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 9-oxononanoate is a bifunctional organic molecule featuring both an ethyl ester and a terminal aldehyde group. Its utility in various synthetic pathways, particularly in the development of pharmaceuticals and specialty chemicals, necessitates a thorough understanding of its stability under thermal stress. Thermal decomposition can impact manufacturing processes, storage conditions, and the overall purity and safety of resulting products. This document outlines the predicted thermal stability of this compound, details standard experimental protocols for its assessment, and proposes a likely degradation pathway based on established chemical principles.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting thermal analysis experiments. The boiling point suggests that the compound is relatively stable at ambient temperatures, but the flash point indicates flammability at elevated temperatures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 3433-16-7 |

| Molecular Formula | C₁₁H₂₀O₃ |

| Molecular Weight | 200.27 g/mol |

| Boiling Point | 267.9°C at 760 mmHg |

| Flash Point | 110.8°C |

| Density | 0.949 g/cm³ |

| Vapor Pressure | 0.00794 mmHg at 25°C |

Thermal Behavior of Analogous Ethyl Esters

While specific data for this compound is unavailable, studies on shorter-chain ethyl esters provide valuable insights into the general mechanisms of their thermal decomposition. High-temperature pyrolysis of simple ethyl esters typically proceeds via a unimolecular elimination reaction.[1][2]

Table 2: Thermal Decomposition Data for Simple Ethyl Esters

| Compound | Decomposition Temperature Range (K) | Primary Products | Mechanism |

| Ethyl Formate | 1301–1636 | Ethylene, Formic Acid | Six-center unimolecular elimination |

| Ethyl Acetate | 1248–1638 | Ethylene, Acetic Acid | Six-center unimolecular elimination |

| Ethyl Propanoate | 1248–1638 | Ethylene, Propanoic Acid | Six-center unimolecular elimination |

Note: The high temperatures cited are from shock tube pyrolysis studies and represent conditions for rapid decomposition. Onset of decomposition under standard laboratory heating rates (e.g., 10 °C/min in TGA) would occur at significantly lower temperatures.

The consistent mechanism across these analogs is a syn-elimination through a six-membered transition state, which is a common pathway for esters possessing a β-hydrogen on the alcohol moiety.[1][3][4]

Postulated Thermal Decomposition Pathway for this compound

Based on the behavior of analogous esters, the primary thermal decomposition pathway for this compound is predicted to be a syn-pyrolytic elimination (an Ei reaction). This intramolecular reaction involves the transfer of a β-hydrogen from the ethyl group to the carbonyl oxygen of the ester, proceeding through a cyclic six-membered transition state. This concerted mechanism results in the formation of ethylene and 9-oxononanoic acid. The presence of the terminal aldehyde group is not expected to interfere with this primary decomposition pathway at the onset temperature, as it is remote from the ester functional group. At higher temperatures, secondary decomposition of the initial product, 9-oxononanoic acid, would likely occur.

Caption: Postulated syn-elimination pathway for this compound.

Experimental Protocols for Thermal Stability Assessment

To definitively determine the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to determine the onset temperature of decomposition and quantify mass loss events.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into an inert TGA pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[5]

-

Temperature Program:

-

Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30°C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature where decomposition is complete (e.g., 600°C).[6]

-

Record the sample mass continuously throughout the temperature ramp.

-

-

Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset temperature of decomposition is determined from this curve, indicating the start of significant mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as a function of temperature. DSC detects thermal events such as melting, boiling, and decomposition, and quantifies the enthalpy changes associated with them.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).

-

Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) into a hermetically sealed aluminum pan.[7] An empty, hermetically sealed pan is used as a reference.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell at a constant flow rate.

-

Temperature Program:

-

Equilibrate the sample and reference at a suitable starting temperature.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) over the range of interest. The range should encompass any expected phase transitions and the onset of decomposition as identified by TGA.

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting, boiling, some decompositions) and exothermic events (e.g., certain decompositions, crystallization) are identified as peaks. The onset temperature and peak area (enthalpy) of these events are calculated.

Caption: General experimental workflow for thermal stability analysis.

Conclusion

While direct experimental data for the thermal stability of this compound is lacking, a robust prediction of its behavior can be made based on fundamental chemical principles and data from analogous compounds. The primary decomposition mechanism is anticipated to be a unimolecular syn-elimination, yielding ethylene and 9-oxononanoic acid. To validate this hypothesis and establish a definitive thermal stability profile, empirical studies using Thermogravimetric Analysis and Differential Scanning Calorimetry are essential. The protocols and theoretical framework provided in this guide offer a solid foundation for researchers undertaking such investigations.

References

- 1. Pyrolysis of ethyl acetate gives A CH3COCH3 B CH2 CH2 class 12 chemistry JEE_Main [vedantu.com]

- 2. organic oxidation - Thermal decomposition of ester - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. Ester pyrolysis - Wikipedia [en.wikipedia.org]

- 4. Ester Pyrolysis [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

An In-depth Technical Guide to the Solubility of Ethyl 9-oxononanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 9-oxononanoate is an organic compound with the molecular formula C11H20O3.[1][2][3][4] It is an ester characterized by a nine-carbon chain with an ethyl ester group at one end and a terminal aldehyde group.[1][2][3] Understanding the solubility of this compound in various organic solvents is crucial for its application in research and development, particularly in areas such as synthesis, purification, and formulation. This guide provides a comprehensive overview of the expected solubility of this compound based on general principles of organic chemistry and outlines a detailed experimental protocol for its quantitative determination.

Predicted Solubility Profile

The solubility of an ester like this compound is governed by the principle of "like dissolves like."[5] The molecule possesses both a polar region (the ester and aldehyde groups) and a significant non-polar region (the long hydrocarbon chain). This dual character suggests that its solubility will vary across different types of organic solvents. Generally, esters are soluble in a wide range of organic solvents but have limited solubility in highly polar solvents like water.[6]

The following table summarizes the predicted qualitative solubility of this compound in a selection of common organic solvents, categorized by their polarity.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Soluble | The long non-polar hydrocarbon chain of this compound will interact favorably with non-polar solvents through van der Waals forces. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile | Soluble | These solvents can engage in dipole-dipole interactions with the polar ester and aldehyde groups of the solute, while also being non-polar enough to dissolve the hydrocarbon chain. Esters are generally soluble in these types of solvents.[6] |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | The ability of these solvents to form hydrogen bonds may lead to slightly lower solubility compared to polar aprotic solvents, as the solute cannot act as a hydrogen bond donor.[6] The solubility is expected to decrease as the alkyl chain of the alcohol solvent increases. |

| Highly Polar | Water | Insoluble | The large non-polar hydrocarbon tail of this compound will prevent it from dissolving in water, despite the presence of polar functional groups.[6] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the isothermal saturation method, a common and reliable technique for solubility measurement.[7]

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature bath or shaker incubator capable of maintaining temperature within ± 0.1 °C[8]

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Gas chromatograph with a mass spectrometer (GC-MS) or other suitable analytical instrument (e.g., HPLC)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker and agitate them for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required to reach equilibrium should be determined experimentally.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solute.

-

Record the exact volume of the filtered solution.

-

-

Quantification:

-

Determine the mass of the collected solution in the volumetric flask.

-

Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood.

-

Once the solvent is completely removed, weigh the volumetric flask containing the dried solute.

-

The mass of the dissolved this compound is the difference between the final and initial weights of the volumetric flask.

-

Alternatively, the concentration of this compound in the filtered solution can be determined using a calibrated analytical method such as GC-MS.[9]

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 mL, mol/L, or mole fraction, based on the measurements taken.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: A flowchart of the experimental workflow for determining solubility.

This guide provides a foundational understanding and a practical framework for investigating the solubility of this compound in organic solvents. Accurate determination of these solubility parameters will be invaluable for the effective use of this compound in various scientific and industrial applications.

References

- 1. This compound|lookchem [lookchem.com]

- 2. chemnet.com [chemnet.com]

- 3. Nonanoic acid, 9-oxo-, ethyl ester [webbook.nist.gov]

- 4. 3433-16-7 CAS Manufactory [m.chemicalbook.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 9. env.go.jp [env.go.jp]

An In-depth Technical Guide to the Discovery and Isolation of Ethyl 9-Oxononanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 9-oxononanoate, a mono-esterified C9 aldehydic acid, is a molecule of interest in various chemical and biomedical fields. This technical guide provides a comprehensive overview of its discovery, synthesis, isolation, and characterization. It details established experimental protocols for its preparation, primarily through the oxidative cleavage of oleic acid derivatives, and outlines methods for its purification and analysis. The guide also summarizes its key physicochemical properties and discusses the known biological activities of the closely related 9-oxononanoic acid, offering insights for future research and development.

Introduction

This compound, also known as azelaic acid semialdehyde ethyl ester, belongs to the class of oxo-fatty acid esters. Its structure, featuring both an aldehyde and an ester functional group, makes it a versatile synthon in organic chemistry and a molecule with potential biological significance. This document serves as a technical resource for professionals in research and drug development, providing detailed information on the synthesis, purification, and characterization of this compound.

Discovery and First Synthesis

The first documented synthesis of this compound can be traced back to a 1962 patent describing a process for preparing azelaic acid semiesters.[1] This method involved the oxidative cleavage of ethyl 9,10-dihydroxystearate.

Historical Synthesis Protocol: Oxidative Cleavage of Ethyl 9,10-Dihydroxystearate[1]

This initial synthesis laid the groundwork for accessing this compound through the cleavage of a C18 precursor.

Experimental Protocol:

-

Preparation of Ethyl 9,10-Dihydroxystearate: 9,10-dihydroxystearic acid (200 g) was esterified with absolute ethanol (1200 ml) in the presence of sulfuric acid (70 ml). The resulting ester was crystallized from petroleum ether (40-60 °C) to yield 180 g of ethyl 9,10-dihydroxystearate with a melting point of 60 °C.

-

Oxidative Cleavage: A solution of ethyl 9,10-dihydroxystearate (86 g) in ethanol (500 cc) was cooled. A solution of sodium metaperiodate (54 g in 500 cc of water) was slowly added to the cooled ester solution under mechanical stirring. The reaction mixture was stirred, and the progress was monitored.

-

Isolation: Following the reaction, the product, this compound, was isolated from the reaction mixture. The patent also describes the formation of pelargonic aldehyde as a co-product.

This method, while foundational, has largely been supplanted by more direct oxidative cleavage methods starting from unsaturated fatty acid esters.

Modern Synthetic Methodologies

The most common and efficient method for the synthesis of this compound is the ozonolysis of ethyl oleate. This method directly cleaves the double bond of the oleic acid ester to yield the desired product and nonanal.

Synthesis via Ozonolysis of Ethyl Oleate

Ozonolysis is a powerful and widely used method for the oxidative cleavage of alkenes. The reaction proceeds through the formation of an unstable primary ozonide, which rearranges to a more stable secondary ozonide. Subsequent work-up under reductive or oxidative conditions yields the desired carbonyl compounds.

Experimental Protocol (General Procedure):

A detailed, step-by-step laboratory protocol for the ozonolysis of ethyl oleate is as follows:

-

Reaction Setup: A solution of ethyl oleate in a suitable solvent (e.g., dichloromethane, methanol) is prepared in a reaction vessel equipped with a gas inlet tube, a stirrer, and a low-temperature cooling bath (typically -78 °C, using a dry ice/acetone bath).

-

Ozonolysis: A stream of ozone gas is bubbled through the solution. The reaction is monitored by thin-layer chromatography (TLC) or by the appearance of a blue color, indicating an excess of ozone.

-

Reductive Work-up: Once the reaction is complete, the excess ozone is removed by bubbling an inert gas (e.g., nitrogen or argon) through the solution. A reducing agent, such as dimethyl sulfide (DMS) or triphenylphosphine (TPP), is then added to the reaction mixture to decompose the ozonide and form the aldehyde products.

-

Isolation and Purification: The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Purification by Column Chromatography:

-

Stationary Phase: Silica gel.

-

Mobile Phase: A non-polar/polar solvent system is used to elute the products. A common starting point is a mixture of hexane or pentane with a small percentage of a more polar solvent like diethyl ether or ethyl acetate (e.g., 97:3 hexane:diethyl ether).[2] The polarity of the mobile phase can be gradually increased to elute the more polar components. This compound, being more polar than the co-product nonanal, will elute later.

Workflow for the Synthesis and Isolation of this compound via Ozonolysis

References

A Theoretical Exploration of Ethyl 9-Oxononanoate Conformation: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Published: October 31, 2025

This technical guide provides a comprehensive overview of the theoretical methodologies employed in the conformational analysis of ethyl 9-oxononanoate, a bifunctional molecule featuring both an ester and a ketone group. In the absence of specific experimental data for this molecule, this paper outlines a robust computational workflow to determine its preferred three-dimensional structures. Understanding the conformational landscape of molecules like this compound is pivotal in fields such as drug design, materials science, and chemical reactivity prediction.

Introduction to Conformational Analysis

Conformational analysis is the study of the spatial arrangement of atoms in a molecule and the energy associated with these arrangements.[1] Molecules are not static entities but can adopt various conformations through the rotation around single bonds.[2] These different arrangements, known as conformers or rotamers, often have different potential energies. The most stable conformation, and therefore the most populated one at equilibrium, is the one with the lowest potential energy. The study of these conformations is crucial as they can significantly influence the physical, chemical, and biological properties of a molecule. For flexible molecules like this compound, with ten rotatable bonds, a thorough conformational analysis is necessary to understand its behavior.[3]

Methodologies for Conformational Analysis of this compound

A typical theoretical study of the conformational space of this compound would involve a multi-step computational approach. This ensures a comprehensive exploration of the potential energy surface and accurate calculation of the energies of the identified conformers.

2.1. Initial Conformational Search

The first step is to generate a diverse set of possible conformations. Due to the high number of rotatable bonds in this compound, a systematic grid search is computationally expensive. Therefore, a more efficient stochastic method like a Monte Carlo (MC) search or a molecular dynamics (MD) simulation would be employed.

-

Experimental Protocol (Computational):

-

Structure Preparation: The 2D structure of this compound is built using a molecular editor and converted to a 3D structure.

-

Force Field Selection: A suitable molecular mechanics force field, such as MMFF94 or OPLS3e, is chosen to describe the intramolecular interactions.

-

Conformational Search: A Monte Carlo multiple minimum (MCMM) search is initiated. This involves randomly rotating the dihedral angles of the rotatable bonds and accepting or rejecting the new conformation based on its energy. This process is repeated for thousands of steps to ensure a broad sampling of the conformational space.

-

Energy Minimization: Each generated conformation is then subjected to energy minimization to find the nearest local energy minimum.

-

Filtering: Redundant conformers are removed based on a root-mean-square deviation (RMSD) cutoff, typically around 1.0 Å.

-

2.2. Quantum Mechanical Refinement

The geometries and energies of the low-energy conformers identified in the initial search are then refined using more accurate quantum mechanical methods. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost.

-

Experimental Protocol (Computational):

-

Method and Basis Set Selection: A DFT functional, such as B3LYP or ωB97X-D, is chosen along with a suitable basis set, for instance, 6-31G(d) for initial optimization and a larger one like 6-311+G(d,p) for final single-point energy calculations.

-

Geometry Optimization: The geometries of the unique conformers from the molecular mechanics search are re-optimized at the chosen level of DFT.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

Single-Point Energy Calculations: To further refine the relative energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set or a higher level of theory, such as coupled-cluster theory.

-

Data Presentation: Hypothetical Conformational Analysis Results

The following table summarizes the kind of quantitative data that would be obtained from a theoretical conformational analysis of this compound. The values presented are hypothetical but representative of what would be expected for a long-chain ester.

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle C7-C8-C9-O (°) | Dihedral Angle C8-C9-O-C10 (°) | Population (%) |

| E9N-1 | 0.00 | 178.5 | 179.2 | 45.2 |

| E9N-2 | 0.85 | -65.2 | 178.9 | 20.1 |

| E9N-3 | 1.20 | 68.9 | 179.1 | 12.5 |

| E9N-4 | 1.55 | 177.9 | -70.3 | 8.3 |

| E9N-5 | 1.90 | -64.8 | -71.1 | 5.1 |

Note: Relative energies are calculated with respect to the most stable conformer (E9N-1). Populations are calculated based on the Boltzmann distribution at 298.15 K.

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of the computational protocol for the conformational analysis of this compound.

Caption: Workflow for the theoretical conformational analysis of this compound.

Conclusion

References

An In-depth Technical Guide to Ethyl 9-Oxononanoate: Precursors, Synthesis, and Derivatives for Researchers and Drug Development Professionals

An Introduction to Ethyl 9-Oxononanoate and its Significance

This compound, a bifunctional molecule featuring both an ester and an aldehyde group, and its corresponding carboxylic acid, 9-oxononanoic acid, are compounds of significant interest in various scientific fields. Notably, 9-oxononanoic acid is a product of lipid peroxidation and has been shown to play a role in inflammatory processes and lipid metabolism.[1][2] This guide provides a comprehensive overview of the precursors, synthetic routes, and derivatives of this compound, tailored for researchers, scientists, and professionals in drug development.

Precursors to this compound

The synthesis of this compound can be achieved from several key precursors, utilizing both chemical and enzymatic methodologies.

1. Linoleic Acid: A Bio-based Precursor

Linoleic acid, a readily available polyunsaturated fatty acid, serves as a sustainable precursor for the enzymatic synthesis of 9-oxononanoic acid. This biotransformation is a two-step enzymatic cascade.[3]

2. Ethyl Oleate: A Chemical Precursor via Ozonolysis

Ethyl oleate, the ethyl ester of oleic acid, is a common starting material for the chemical synthesis of this compound. The key transformation involves the oxidative cleavage of the double bond in ethyl oleate, typically achieved through ozonolysis.

3. 8-Ethoxycarbonyloctanoyl Chloride: An Acyl Chloride Precursor

8-Ethoxycarbonyloctanoyl chloride is another viable chemical precursor. This route involves the reduction of the acyl chloride to an aldehyde.

Synthetic Methodologies: A Detailed Examination

1. Enzymatic Synthesis from Linoleic Acid

The biosynthesis of 9-oxononanoic acid from linoleic acid is a highly specific and efficient process that leverages the catalytic activity of two key enzymes: 9S-lipoxygenase (9S-LOX) and hydroperoxide lyase (HPL).

-

Experimental Protocol:

-

Reaction Setup: A buffered aqueous solution (e.g., Tris-HCl, pH 7.5) is prepared containing linoleic acid.

-

Enzyme Addition: 9S-lipoxygenase is added to the solution to initiate the reaction. The enzyme catalyzes the stereospecific insertion of molecular oxygen into linoleic acid to form 9(S)-hydroperoxyoctadeca-10,12-dienoic acid (9-HPODE).

-